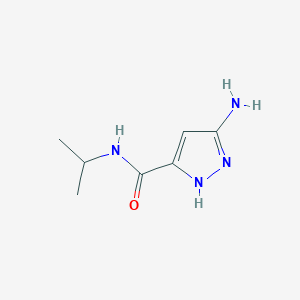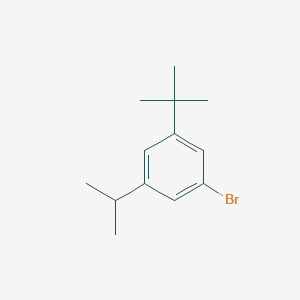
Furyl octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furyl octanol is an organic compound that features a furan ring attached to an octanol chain. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The furan ring, a five-membered aromatic ring with one oxygen atom, imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furyl octanol can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by hydrogenation and selective deoxygenation. The reaction typically employs a hydrophilic palladium/niobium phosphate catalyst under mild conditions in water . The addition of liquid acids can further enhance the selectivity towards the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using biomass-derived furfural as a starting material. The process involves sequential hydrogenation and hydrogenolysis over bifunctional catalysts. The use of noble-metal-loaded catalysts and acidic additives helps maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Furyl octanol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.
Reduction: Hydrogenation of the furan ring can produce tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Furoic acid and other furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated and nitrated furan compounds.
Scientific Research Applications
Furyl octanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furyl octanol involves its interaction with molecular targets through its furan ring and octanol chain. The furan ring can participate in various chemical reactions, while the octanol chain provides hydrophobic interactions. These properties enable this compound to interact with biological membranes and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Furyl octanol can be compared with other furan derivatives such as:
Furfural: A precursor to this compound, used in the production of resins and solvents.
Furfuryl alcohol: Used in the manufacture of polymers and as a solvent.
Tetrahydrofuran: A solvent with applications in polymer chemistry and pharmaceuticals.
Uniqueness: this compound’s unique combination of a furan ring and an octanol chain provides distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(furan-2-yl)octan-1-ol |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11,13H,2-6,8H2,1H3 |
InChI Key |
CIGBORPAYIDGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)



![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
